5-ethyl-2-methylbenzoic acid
Description
5-Ethyl-2-methylbenzoic acid is a substituted benzoic acid derivative with an ethyl group at the 5-position and a methyl group at the 2-position of the aromatic ring. Its molecular formula is C₁₀H₁₂O₂, and it belongs to a class of compounds widely studied for their structural and functional versatility in organic synthesis and pharmaceutical applications.
The ethyl and methyl substituents confer distinct physicochemical properties. The ethyl group, being electron-donating via inductive effects, reduces the compound's acidity compared to unsubstituted benzoic acid (pKa ~4.2).
Properties
CAS No. |
412034-99-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 5-ethyl-2-methyltoluene. This intermediate is then oxidized using potassium permanganate or chromic acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic oxidation of 5-ethyl-2-methyltoluene. This process is typically carried out in the presence of a suitable catalyst, such as cobalt or manganese salts, under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens or other functional groups onto the benzene ring.
Scientific Research Applications
5-Ethyl-2-methylbenzoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or activating certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 5-ethyl-2-methylbenzoic acid with structurally related compounds, focusing on substituent effects:
Physicochemical Properties
- Acidity : Electron-withdrawing groups (e.g., -Cl, -OH) lower pKa values significantly compared to electron-donating groups (-OCH₃, -C₂H₅).
- Solubility : Methoxy and hydroxy derivatives are more water-soluble, whereas ethyl and iodo analogs favor organic solvents.
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-2-methylbenzoic acid, and how can purity be validated?
Methodological Answer:
- Synthesis : Start with a Friedel-Crafts alkylation of 2-methylbenzoic acid using ethyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor reaction progress via TLC .
- Purification : Use recrystallization in ethanol/water mixtures to isolate the product. Sublimation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for higher purity .
- Purity Validation :
Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility Testing : Perform gravimetric analysis in solvents (e.g., water, ethanol, DMSO) at 25°C. Use UV-Vis spectroscopy to quantify saturation points .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC and FTIR .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between experimental and computational models?
Methodological Answer:
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray crystallography (e.g., monoclinic P2₁/c system, a = 23.526 Å, b = 3.7972 Å) .
- Computational Refinement : Use density functional theory (DFT) to optimize molecular geometry in Gaussian08. Compare theoretical vs. experimental chemical shifts .
Q. How can mechanistic studies elucidate the compound’s reactivity in esterification or amidation reactions?
Methodological Answer:
- Kinetic Analysis : Monitor reaction rates under varying conditions (temperature, catalyst concentration) using in-situ FTIR or GC-MS.
- Isotopic Labeling : Introduce deuterium at the ethyl group to track proton transfer pathways .
- Theoretical Modeling : Simulate transition states using QM/MM hybrid methods to identify rate-limiting steps .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis/purification steps from conflicting studies. Ensure consistent drying (e.g., vacuum desiccation for 24 hours) .
- Crystallographic Validation : Resolve polymorphic ambiguity via single-crystal X-ray diffraction (e.g., monoclinic vs. orthorhombic systems) .
Methodological Tables
Q. Table 1: Comparative Solubility of this compound
| Solvent | Solubility (mg/mL, 25°C) | Method Used | Reference |
|---|---|---|---|
| Water | 0.45 ± 0.03 | Gravimetric | |
| Ethanol | 58.7 ± 1.2 | UV-Vis (λ = 260 nm) | |
| DMSO | 120.9 ± 3.5 | HPLC Quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
